
Ethyl 2-chloro-4-isopropylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-4-isopropylnicotinate: is an organic compound belonging to the class of esters It is derived from nicotinic acid, which is a form of vitamin B3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-isopropylnicotinate can be synthesized through a multi-step process. One common method involves the esterification of 2-chloro-4-isopropylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Ethyl 2-chloro-4-isopropylnicotinate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-isopropylnicotinic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted nicotinates depending on the nucleophile used.
Hydrolysis: 2-chloro-4-isopropylnicotinic acid and ethanol.
Reduction: 2-chloro-4-isopropyl-3-hydroxynicotinate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-4-isopropylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways related to nicotinic acid.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to vitamin B3 deficiency.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-4-isopropylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by mimicking or inhibiting the activity of nicotinic acid, thereby influencing metabolic pathways related to energy production and cellular signaling. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nicotinic acid receptors and enzymes involved in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl nicotinate: Lacks the chlorine and isopropyl groups, making it less reactive in certain substitution reactions.
Methyl 2-chloro-4-isopropylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
2-chloro-4-isopropylnicotinic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the ester.
Uniqueness: this compound is unique due to the presence of both chlorine and isopropyl groups, which confer specific chemical properties such as increased reactivity in nucleophilic substitution reactions and potential biological activity related to nicotinic acid pathways.
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
ethyl 2-chloro-4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-8(7(2)3)5-6-13-10(9)12/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
XPYYYOVAUBSEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


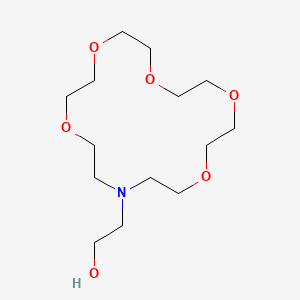
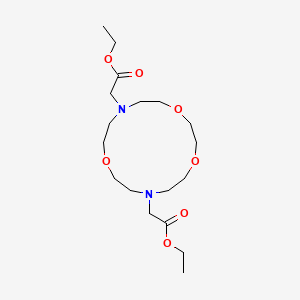
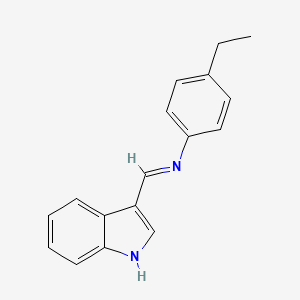
![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)
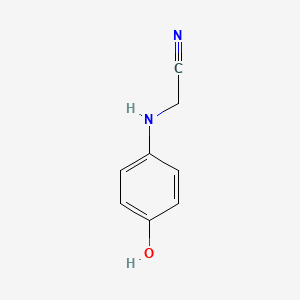
![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
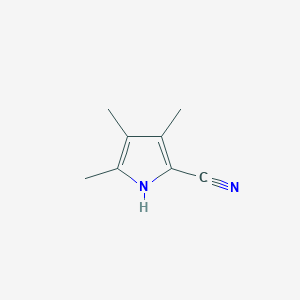
![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713464.png)

![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)
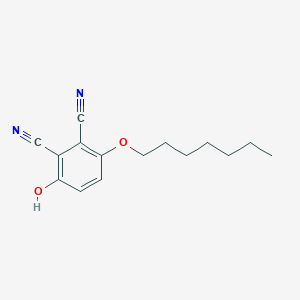
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)

